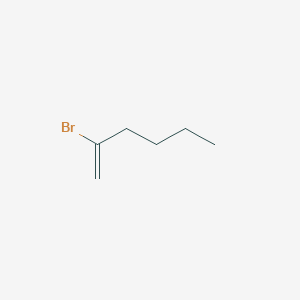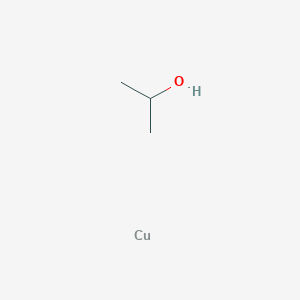![molecular formula C21H30N2O5S B12088025 5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)
5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homo Tamsulosin is a chemical compound that is structurally related to Tamsulosin, a well-known medication used to treat benign prostatic hyperplasia and other urinary conditions. Homo Tamsulosin is an alpha-1A and alpha-1B adrenergic receptor antagonist, which means it works by blocking these receptors to relax smooth muscle in the prostate and bladder, improving urinary flow.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Homo Tamsulosin involves several steps, starting from 2-ethoxyphenol. The key steps include:
Etherification: 2-ethoxyphenol is reacted with an alkyl halide in the presence of a base to form an ether.
Amination: The ether is then reacted with an amine to introduce the amino group.
Sulfonation: The resulting compound is sulfonated using a sulfonating agent to form the sulfonamide group.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.
Industrial Production Methods
Industrial production of Homo Tamsulosin typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch Reactors: Using batch reactors for controlled reactions.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Homo Tamsulosin undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form reduced derivatives.
Substitution: Undergoes substitution reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of Homo Tamsulosin, such as oxidized, reduced, and substituted forms, which may have different pharmacological properties.
科学的研究の応用
Homo Tamsulosin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on adrenergic receptor antagonism.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in treating urinary disorders and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Homo Tamsulosin exerts its effects by selectively blocking alpha-1A and alpha-1B adrenergic receptors. This leads to the relaxation of smooth muscle in the prostate and bladder, improving urinary flow and reducing symptoms of benign prostatic hyperplasia. The molecular targets include the alpha-1A and alpha-1B receptors, and the pathways involved are related to smooth muscle contraction and relaxation.
類似化合物との比較
Similar Compounds
Tamsulosin: The parent compound, used to treat benign prostatic hyperplasia.
Silodosin: Another alpha-1A adrenergic receptor antagonist with similar therapeutic applications.
Alfuzosin: An alpha-1 adrenergic receptor antagonist used for similar indications.
Uniqueness
Homo Tamsulosin is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds. These modifications can affect its selectivity, potency, and side effect profile, making it a valuable compound for research and potential therapeutic use.
特性
分子式 |
C21H30N2O5S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
5-[2-[3-(2-ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C21H30N2O5S/c1-4-27-18-8-5-6-9-19(18)28-13-7-12-23-16(2)14-17-10-11-20(26-3)21(15-17)29(22,24)25/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3,(H2,22,24,25) |
InChIキー |
SQOCZDWIAGIVEA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1OCCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)

![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)


![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)


![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)

![7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)



